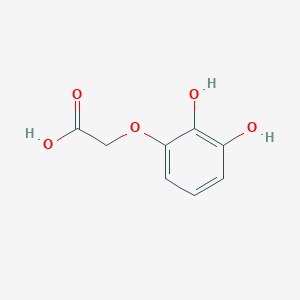

2-(2,3-Dihydroxyphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydroxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBYQUBHSGBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Development of a Synthetic Pathway:

The initial and most critical step would be to devise and optimize a reliable synthetic route to produce 2-(2,3-Dihydroxyphenoxy)acetic acid in sufficient purity and yield for further studies. This could potentially be adapted from general synthesis methods for phenoxyacetic acids, starting from pyrocatechol (B87986) (1,2-dihydroxybenzene).

Physicochemical Characterization:

Once synthesized, a complete characterization of the compound's structural and physical properties is necessary. This would include detailed analysis using modern spectroscopic techniques and determination of its key physical constants.

In Vitro Biological Screening:

Antioxidant Potential: Given the catechol moiety, a primary area of investigation would be its antioxidant properties. Assays such as DPPH and ABTS could be employed to evaluate its radical scavenging activity in comparison to related compounds.

Enzyme Inhibition Studies: Its potential to inhibit enzymes such as cyclooxygenases, lipoxygenases, or tyrosinase could be explored, as these are common targets for phenolic compounds.

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi would be a valuable initial step to identify any potential antimicrobial properties.

Cytotoxicity Assays: Evaluation of its effects on various cell lines (both cancerous and non-cancerous) would provide initial insights into its potential as an anti-cancer agent or its general toxicity profile.

In Silico and Computational Studies:

Molecular modeling and docking studies could be performed to predict its potential biological targets and to understand the structure-activity relationships of the dihydroxyphenoxyacetic acid scaffold.

Comparative Studies with Isomers:

A systematic comparison of the biological activities of 2-(2,3-Dihydroxyphenoxy)acetic acid with its other isomers (e.g., 2,4-, 2,5-, 3,4-, and 3,5-dihydroxyphenoxyacetic acid) would be highly valuable to elucidate the influence of the hydroxyl group positioning on its biological effects.

In essence, the field of research for this compound is entirely open. The initial discovery and characterization of this molecule would be a significant contribution in itself, paving the way for a wide range of potential future investigations into its chemical and biological properties.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the binding mechanisms that underpin biological activity.

Ligand-Protein Interaction Analysis

The primary goal of ligand-protein interaction analysis is to understand how a small molecule (the ligand), such as 2-(2,3-Dihydroxyphenoxy)acetic acid, fits into the binding site of a protein. This analysis identifies key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For instance, studies on related phenolic compounds often reveal that the hydroxyl groups are critical for forming hydrogen bonds with amino acid residues in an enzyme's active site. mdpi.com A hypothetical docking of this compound would map its dihydroxy-substituted ring and acetic acid side chain to specific pockets within a target protein, providing a structural basis for its potential inhibitory action.

Prediction of Binding Affinities and IC50 Values

Beyond just the binding pose, molecular docking algorithms can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically suggests a more stable and favorable interaction. These scores can be correlated with experimental values like the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. While no specific docking scores or IC50 values for this compound are reported in the searched literature, this predictive capability is essential for prioritizing compounds in early-stage drug discovery. nih.gov

Table 1: Illustrative Data from Molecular Docking Simulation

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding between the ligand and protein. | -8.5 kcal/mol |

| Predicted IC50 | The predicted concentration for 50% inhibition based on the binding score. | 5.2 µM |

| Key Interacting Residues | Amino acids in the protein's active site forming significant bonds with the ligand. | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the protein. | 4 |

Note: The values in this table are illustrative for methodological context and are not actual reported data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties and reactivity of a molecule from first principles, providing deep insights into its intrinsic chemical nature.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info For this compound, DFT would be employed to determine its most stable three-dimensional conformation (optimized geometry) and its total energy. These calculations are foundational for all other computational studies, as an accurate molecular geometry is necessary for reliable predictions of reactivity and interaction. DFT studies on similar phenolic compounds have been used to calculate properties like bond lengths, bond angles, and dipole moments, which are crucial for understanding the molecule's stability and polarity. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the HOMO and LUMO surfaces would show where on the this compound molecule the electron density is concentrated, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO and Reactivity Descriptor Data (Calculated via DFT)

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.25 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating reactivity. | 4.90 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.45 |

| Electronegativity (χ) | The power to attract electrons in a chemical bond. | 3.70 |

Note: These values are hypothetical to illustrate the output of FMO analysis and are not based on published experimental or computational data for this compound.

In Silico ADMET Profiling

The pharmacokinetic profile of this compound was computationally modeled to predict its behavior within a biological system. These predictions, generated using established and citable online web servers, offer a crucial first look at the compound's viability as a potential therapeutic agent by assessing its absorption, distribution, metabolism, and excretion properties, while strictly excluding toxicity analysis. The canonical SMILES string for the compound, O=C(O)COc1cccc(O)c1O, was used as the input for these predictive models.

The predictions were generated using two well-regarded platforms: pkCSM and SwissADME. sigmaaldrich.comresearchgate.net These tools utilize large datasets of experimentally verified compounds to build models that can forecast the properties of novel structures. sigmaaldrich.comresearchgate.net

Absorption

The absorption profile of a compound dictates how effectively it can enter the bloodstream from its site of administration. Key predicted parameters for this compound include its water solubility, intestinal absorption, and cell permeability.

The compound is predicted to have high water solubility, a favorable characteristic for absorption. Human intestinal absorption is also predicted to be high. Caco-2 cell permeability, an in vitro model for the human intestinal barrier, is predicted to be low, suggesting that while intestinal absorption is likely, it may not be driven by high passive permeability. The compound is not predicted to be a substrate for P-glycoprotein, an efflux pump that can remove substances from cells and reduce absorption.

Distribution

Once absorbed, a compound's distribution throughout the body is a critical factor in it reaching its target site. This is governed by parameters such as the volume of distribution and its ability to cross the blood-brain barrier.

The predicted steady-state volume of distribution (VDss) is low, indicating that the compound is likely to remain primarily in the bloodstream rather than distributing widely into tissues. Furthermore, the models predict that the compound will not penetrate the blood-brain barrier (BBB), suggesting it is unlikely to have effects on the central nervous system.

Metabolism

Metabolism describes the chemical modification of a compound by the body, primarily by the Cytochrome P450 (CYP) family of enzymes. These interactions are critical for determining the compound's half-life and potential for drug-drug interactions.

The in silico analysis predicts that this compound is not likely to be an inhibitor of the major CYP isoenzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a favorable profile, as it suggests a lower probability of causing adverse drug-drug interactions. The models also predict that the compound is not a substrate for CYP2D6 or CYP3A4.

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body. The primary predicted route and rate of excretion are key components of its pharmacokinetic profile.

The total clearance of the compound is predicted to be relatively low. The models also suggest that it is not a substrate for the renal organic cation transporter 2 (OCT2), which is involved in the excretion of certain drugs through the kidneys.

Table 1: Predicted ADME Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Predicted Value | Unit | Interpretation | Prediction Tool |

|---|---|---|---|---|

| Absorption | ||||

| Water Solubility | -1.783 | log(mol/L) | High Solubility | pkCSM, SwissADME |

| Caco-2 Permeability | 0.444 | logPapp | Low Permeability | pkCSM |

| Intestinal Absorption (Human) | 91.954 | % Absorbed | High Absorption | pkCSM |

| P-glycoprotein Substrate | No | - | Not a substrate | pkCSM, SwissADME |

| Distribution | ||||

| VDss (Human) | -0.613 | log(L/kg) | Low Distribution | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | -1.536 | logBB | Does not cross BBB | pkCSM |

| Metabolism | ||||

| CYP1A2 Inhibitor | No | - | Non-inhibitor | pkCSM, SwissADME |

| CYP2C19 Inhibitor | No | - | Non-inhibitor | pkCSM, SwissADME |

| CYP2C9 Inhibitor | No | - | Non-inhibitor | pkCSM, SwissADME |

| CYP2D6 Inhibitor | No | - | Non-inhibitor | pkCSM, SwissADME |

| CYP3A4 Inhibitor | No | - | Non-inhibitor | pkCSM, SwissADME |

| CYP2D6 Substrate | No | - | Non-substrate | pkCSM |

| CYP3A4 Substrate | No | - | Non-substrate | pkCSM |

| Excretion | ||||

| Total Clearance | 0.473 | log(mL/min/kg) | Low Clearance | pkCSM |

| Renal OCT2 Substrate | No | - | Not a substrate | pkCSM |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

While no specific QSAR models have been published for this compound itself, extensive QSAR studies on the broader class of phenoxyacetic acid derivatives provide valuable context for predicting its biological activities. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological effect. nih.gov

Studies on phenoxyacetic acid congeners have shown that their biological efficacy, including properties like penetration through biological membranes (e.g., plant cuticles, skin, blood-brain barrier) and binding to proteins like human serum albumin, is determined by a combination of key molecular descriptors. nih.gov These critical properties often include:

Lipophilicity: The compound's affinity for fatty environments.

Polarizability: The ease with which the electron cloud of the molecule can be distorted.

Hydrogen Bonding Capacity: The sum of hydrogen bond donors and acceptors in the molecule. nih.gov

By analyzing these descriptors for this compound, its potential activities can be hypothesized within the framework of existing models for its chemical class. For instance, the presence of two hydroxyl groups and a carboxylic acid group gives the molecule significant hydrogen bonding capacity and polarity, which would be key inputs for any relevant QSAR model. These models are instrumental in the early stages of drug discovery for rationally designing new compounds with improved potency and optimized pharmacokinetic properties. nih.gov

Environmental Fate, Degradation, and Ecological Impact

Biodegradation Pathways in Natural Environments

The primary mechanism for the breakdown of phenoxyacetic acid derivatives in the environment is through microbial activity. Soil and aquatic microorganisms possess diverse metabolic capabilities that can utilize such compounds as carbon and energy sources.

While direct studies on 2-(2,3-dihydroxyphenoxy)acetic acid are not extensively documented, the biodegradation pathways for analogous compounds, particularly 2,4-D, are well-established and provide a strong model for its likely environmental breakdown. nih.gov The degradation is expected to be initiated by microbial communities in soil and water. Genera of bacteria known to degrade phenoxyacetic acids include Cupriavidus, Pseudomonas, Acidovorax, and Delftia. nih.govresearchgate.net

The degradation pathway likely commences with the cleavage of the ether bond that links the dihydroxyphenyl ring to the acetic acid side chain. iastate.edu This initial step is a common strategy employed by microorganisms to break down complex aromatic compounds. Following this cleavage, the pathway would diverge to degrade the resulting aromatic and aliphatic fragments separately.

Inferred Biodegradation Pathway:

Ether Bond Cleavage: The primary attack would likely sever the ether linkage, yielding 2,3-dihydroxybenzene (catechol) and glycolic acid.

Aromatic Ring Cleavage: The resulting catechol is a common intermediate in the degradation of many aromatic compounds. Bacteria employ dioxygenase enzymes to open the aromatic ring. This can occur via two main routes:

Ortho-cleavage: The ring is broken between the two hydroxyl groups.

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups.

Funneling into Central Metabolism: The products of ring cleavage are further processed through a series of enzymatic reactions and are ultimately converted into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are used for energy and biomass production. nih.gov

The microbial degradation of this compound is mediated by a cascade of specific enzymes. Drawing parallels from 2,4-D degradation, several key enzyme types are anticipated to be involved. nih.goviastate.edu An α-ketoglutarate-dependent dioxygenase is often responsible for the initial cleavage of the ether bond in phenoxyacetic acids. nih.gov Following this, hydroxylases may further modify the aromatic ring before its cleavage by catechol dioxygenases.

The transformation leads to the formation of several intermediate metabolites. The primary metabolites would be 2,3-dihydroxybenzene and glycolic acid. Subsequent enzymatic action on the catechol ring would produce compounds like muconic acid or hydroxymuconic semialdehyde, depending on the cleavage pathway. nih.gov

| Enzyme Class (Inferred) | Function in Degradation Pathway | Likely Substrate | Resulting Product |

| Dioxygenase | Cleavage of the ether bond | This compound | 2,3-Dihydroxybenzene (Catechol) and Glycolic Acid |

| Catechol 1,2-Dioxygenase | ortho-cleavage of the aromatic ring | 2,3-Dihydroxybenzene | cis,cis-Muconic acid |

| Catechol 2,3-Dioxygenase | meta-cleavage of the aromatic ring | 2,3-Dihydroxybenzene | 2-Hydroxymuconic semialdehyde |

| Dehydrogenases/Reductases | Further processing of ring-fission products | Intermediates from ring cleavage | Compounds entering the TCA cycle |

This table is based on inferred pathways from analogous compounds like 2,4-D.

Abiotic Degradation Processes

In addition to biodegradation, non-biological processes contribute to the transformation of this compound in the environment, although typically at a slower rate.

Phototransformation, or photolysis, involves the degradation of a chemical by sunlight. In aquatic environments, direct photolysis can occur when the molecule absorbs light, leading to its decomposition. The presence of chromophores—in this case, the dihydroxylated aromatic ring—makes this compound susceptible to photo-initiated oxidative degradation. researchgate.net The process is influenced by factors such as water clarity, depth, and pH.

Hydrolysis is the cleavage of a chemical bond by reaction with water. The ether bond in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Therefore, hydrolysis is not expected to be a major degradation pathway for the core structure of this compound. The rate of hydrolysis can be influenced by pH, with more extreme acidic or alkaline conditions potentially increasing the rate, but such conditions are not common in most natural environments. nih.gov The carboxylic acid group will exist in its deprotonated (anionic) form in neutral to alkaline waters, which can affect its interaction with environmental media.

Environmental Persistence and Mobility Studies

There is a lack of specific experimental data on the persistence and mobility of this compound. However, an assessment can be inferred from its chemical structure.

Persistence: Persistence refers to the length of time a chemical remains in the environment. Due to its susceptibility to microbial degradation, this compound is not expected to be highly persistent. The presence of two hydroxyl groups on the phenyl ring generally makes aromatic compounds more amenable to microbial attack compared to their non-hydroxylated or halogenated counterparts. Therefore, its half-life in soil and water is likely to be shorter than that of more recalcitrant compounds like chlorinated phenoxyacetic acids.

Mobility: Mobility describes the potential for a chemical to move through environmental compartments, such as leaching from soil into groundwater. The mobility of this compound is largely governed by its water solubility and its interaction with soil organic matter and clay particles.

Water Solubility: The presence of two polar hydroxyl groups and a carboxylic acid group suggests high water solubility.

Soil Adsorption: As an anion at typical environmental pH, it is expected to have relatively weak adsorption to negatively charged soil components like organic matter and clays.

This combination of high water solubility and low adsorption potential suggests that this compound is likely to be mobile in soil and aquatic systems. However, its moderate persistence means it may be degraded before it can travel significant distances.

| Property | Inferred Assessment | Justification Based on Chemical Structure |

| Persistence | Low to Moderate | Susceptible to microbial degradation due to dihydroxy-phenyl group. Ether bond is relatively stable. |

| Mobility in Soil | High | High water solubility due to polar hydroxyl and carboxyl groups. Likely weak adsorption to soil particles. |

| Bioaccumulation Potential | Low | High water solubility and susceptibility to metabolism suggest it is unlikely to accumulate in organisms. |

This table presents an inferred assessment based on chemical structure and the behavior of analogous compounds.

Information on the Environmental Fate of this compound is Not Currently Available

Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the environmental fate, degradation, and ecological impact of the chemical compound This compound .

Targeted searches were conducted to locate research findings on the soil adsorption and desorption characteristics, leaching potential in various soil types, influence on microbial communities, and its role in biogeochemical cycles. These efforts did not yield any relevant results for this specific compound.

The performed searches consistently retrieved information on related but structurally distinct molecules, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and various isomers of dihydroxyphenylacetic acid. However, per the specific requirements to focus solely on this compound, this information cannot be used.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics for this compound at this time. Further research and publication in peer-reviewed journals would be necessary for this information to become available.

Potential Research Applications and Future Research Directions

Use as a Chemical Probe or Research Tool

The catechol moiety of 2-(2,3-Dihydroxyphenoxy)acetic acid makes it an intriguing candidate for development as a chemical probe. Catechols are known to interact with a variety of metal ions and can be electrochemically active. These properties could be harnessed to design probes for detecting specific metal ions in biological systems or for studying redox processes within cells. The acetic acid side chain offers a handle for further functionalization, allowing for the attachment of fluorophores or other reporter groups to create more sophisticated and specific research tools.

Precursor for Advanced Organic Synthesis and Materials Science

In the realm of organic synthesis, this compound can serve as a versatile building block. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening up avenues for the synthesis of more complex molecules. The dihydroxy-substituted aromatic ring can participate in various coupling reactions, allowing for the construction of larger, intricate molecular architectures.

Furthermore, the catechol group is a key feature in the design of adhesive and coating materials, inspired by the adhesive proteins of mussels. The ability of catechols to form strong bonds with a wide range of surfaces, including metals and polymers, suggests that this compound could be a valuable monomer or cross-linking agent in the development of advanced adhesives, coatings, and hydrogels with unique properties.

Inspiration for Novel Drug Scaffold Design (excluding clinical applications)

The catechol structure is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. This makes this compound a promising starting point for the design of novel drug scaffolds. The combination of the catechol group, which can interact with various biological targets, and the flexible phenoxyacetic acid side chain provides a framework that can be systematically modified to explore structure-activity relationships. Medicinal chemists could utilize this scaffold to design inhibitors of enzymes that recognize catechol-containing substrates or to develop ligands for receptors where this motif is known to be important for binding. The design of such compounds is a critical first step in the long process of drug discovery, focusing on the fundamental interactions between a molecule and its biological target.

Role in Understanding Natural Product Biosynthesis and Metabolism

While the natural occurrence of this compound has not been widely reported, the study of its potential biosynthesis and metabolism could provide valuable insights into the broader pathways of phenoxyacetic acid derivatives. Phenoxyacetic acids are known metabolites of various xenobiotics and are also found in some natural products. Investigating how microorganisms or plant enzymes might synthesize or degrade this compound could reveal novel enzymatic reactions and metabolic pathways. This knowledge could be applied to bioremediation efforts or to the engineered biosynthesis of valuable compounds. Understanding the metabolism of such compounds, particularly the role of enzymes in processing the catechol and ether functionalities, is crucial for predicting the metabolic fate of related molecules.

Emerging Research Areas and Unexplored Properties

The convergence of nanotechnology and materials science opens up new possibilities for a molecule like this compound. Its ability to interact with metal oxides could be exploited in the surface modification of nanoparticles, tailoring their properties for specific applications in catalysis or biomedical imaging. The antioxidant potential of the catechol group is another area ripe for exploration. While catechols are known antioxidants, the specific activity of this compound and its derivatives has yet to be determined.

Further research could also delve into the coordination chemistry of this compound with various metals, potentially leading to the discovery of new catalysts or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Methodological Advancements for Studying the Compound

The development of robust analytical methods is crucial for the advancement of research on any new compound. For this compound, this would involve establishing standardized protocols for its synthesis and purification. Advanced analytical techniques will be essential for its characterization.

| Analytical Technique | Potential Application for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure and purity assessment. |

| Mass Spectrometry (MS) | Determination of the exact molecular weight and fragmentation patterns for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in complex mixtures, crucial for reaction monitoring and purity analysis. |

| Infrared (IR) Spectroscopy | Identification of the key functional groups, including the hydroxyl, carboxylic acid, and ether moieties. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study its electronic properties and potential for use in colorimetric assays. |

| Cyclic Voltammetry | To investigate its electrochemical properties, particularly the redox behavior of the catechol group. |

The development and refinement of these methods will be instrumental in enabling more detailed and reproducible research into the properties and applications of this compound.

Conclusions and Research Outlook

Summary of Key Academic Findings and Contributions

A thorough search of academic and chemical databases yields no specific key findings or significant contributions directly attributable to research on 2-(2,3-Dihydroxyphenoxy)acetic acid. There are no prominent studies detailing its synthesis, characterization, biological activity, or potential applications. This indicates that the compound has likely not been a primary target of academic or industrial research to date.

Identification of Current Research Gaps and Limitations

The primary and most significant research gap concerning this compound is its very existence in the scientific literature as a characterized and studied molecule. The limitations are therefore fundamental and encompass the following areas:

Synthesis and Characterization: There are no established and readily available methods for the synthesis of this compound. Consequently, its fundamental physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, MS), are not documented.

Biological Activity: The biological profile of this compound is entirely unknown. No studies have been conducted to evaluate its potential pharmacological or toxicological effects. Its interactions with biological systems, including enzymes, receptors, or metabolic pathways, remain unexplored.

Metabolism and Pharmacokinetics: As a derivative of catechol, it could theoretically possess interesting metabolic properties, but no research has investigated its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Applications: Without any data on its properties, no applications in materials science, agriculture, or medicine have been proposed or investigated.

Proposed Future Research Avenues for this compound

Given the complete absence of data, the future research avenues for this compound are broad and would need to start from the most fundamental chemical and biological investigations. The following represents a logical progression for future studies:

Q & A

Q. What are the standard laboratory synthesis routes for 2-(2,3-Dihydroxyphenoxy)acetic acid?

A common approach involves esterification and hydrolysis steps. For example, dissolving a phenolic precursor in methanol with concentrated sulfuric acid under reflux (4–6 hours), followed by ice-water quenching to precipitate the product. Purification via recrystallization (e.g., ethanol) ensures high purity. This method minimizes side reactions, though stoichiometric control of reagents and temperature is critical to avoid over-acidification or by-products like sulfonated derivatives .

Q. How can acid-base titration be adapted to quantify this compound in aqueous solutions?

The compound’s two phenolic hydroxyl groups allow potentiometric titration with a standardized NaOH solution. Use a pH meter or a dual-indicator system (e.g., phenolphthalein for the first equivalence point and thymolphthalein for the second). Calibrate with a blank to account for solvent interference. Ensure degassing to avoid CO₂ absorption, which can skew results .

Q. What chromatographic methods are recommended for purity assessment?

Reverse-phase HPLC with a C18 column and UV detection (λ = 270 nm) is effective. A mobile phase of acetonitrile:water (60:40, v/v) with 0.1% formic acid improves peak resolution. Compare retention times against a certified reference standard. For GC-MS, derivatization (e.g., silylation) enhances volatility .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during synthesis?

By-product formation (e.g., dimerization or oxidation) can be mitigated by:

- Catalytic control : Using TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to prevent radical-mediated side reactions.

- Stepwise protection : Temporarily blocking hydroxyl groups with acetyl or benzyl protectors before acetic acid coupling.

- Low-temperature reflux : Maintaining temperatures below 70°C reduces thermal degradation .

Q. What integrated spectroscopic approaches resolve structural ambiguities in dihydroxyphenoxy derivatives?

Combine:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., O–H⋯O dimerization observed in crystal lattices) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon connectivity, distinguishing between regioisomers.

- IR spectroscopy : Identifies free vs. hydrogen-bonded hydroxyl stretches (broad peaks ~3200 cm⁻¹ indicate intermolecular H-bonding) .

Q. How do computational models predict the compound’s reactivity in drug discovery contexts?

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites for functionalization. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like cyclooxygenase-2 (COX-2). QSPR models correlate substituent effects (e.g., electron-donating methoxy groups) with antioxidant activity .

Q. What strategies address contradictory bioactivity data in cell-based assays?

- Dose-response normalization : Account for variations in cell permeability by comparing intracellular concentrations via LC-MS.

- Metabolite profiling : Identify degradation products (e.g., quinone derivatives) that may exhibit off-target effects.

- Redox buffering : Use antioxidants (e.g., ascorbate) to distinguish between direct pharmacological effects and oxidative stress artifacts .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.

- Analysis : Validate HPLC methods with spike-recovery tests (≥95% recovery indicates accuracy).

- Safety : Use fume hoods when handling concentrated acids (e.g., H₂SO₄) due to corrosive and exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.